molecular formula C12H18N6 B077230 1,3,5-Triazine, 2,4,6-tris(2-methyl-1-aziridinyl)- CAS No. 13009-91-1

1,3,5-Triazine, 2,4,6-tris(2-methyl-1-aziridinyl)-

Cat. No. B077230
CAS RN: 13009-91-1
M. Wt: 246.31 g/mol
InChI Key: IRIIKYVSZMJVNX-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2,4,6-tris(2-methyl-1-aziridinyl)-, commonly known as TMAZ, is a synthetic organic compound that has been widely studied due to its potential applications in various fields. TMAZ belongs to the family of triazines, which are known for their diverse range of biological activities.

Mechanism of Action

TMAZ exerts its biological effects through the formation of DNA adducts, which can lead to DNA damage and cell death. TMAZ has been shown to preferentially target rapidly dividing cells, such as cancer cells, due to their increased susceptibility to DNA damage. TMAZ has also been shown to inhibit the activity of enzymes involved in DNA repair, further enhancing its cytotoxic effects.
Biochemical and Physiological Effects
TMAZ has been shown to induce a variety of biochemical and physiological effects, including DNA damage, cell cycle arrest, and apoptosis. TMAZ has also been shown to modulate the expression of genes involved in DNA repair and cell signaling pathways. In addition, TMAZ has been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

TMAZ has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, TMAZ also has some limitations, such as its potential toxicity and the need for specialized equipment and training to handle the compound safely.

Future Directions

There are several potential future directions for research on TMAZ. One area of interest is the development of TMAZ derivatives with improved efficacy and reduced toxicity. Another area of interest is the exploration of TMAZ as a potential treatment for drug-resistant infections. Additionally, TMAZ may have applications in the development of new materials with unique properties. Further research is needed to fully explore the potential of TMAZ in these and other areas.
Conclusion
In conclusion, TMAZ is a synthetic organic compound that has been extensively studied for its potential applications in various fields. TMAZ has been shown to have cytotoxic effects on cancer cells, antimicrobial activity against pathogens, and potential applications in materials science. TMAZ exerts its biological effects through the formation of DNA adducts, which can lead to DNA damage and cell death. TMAZ has several advantages for use in lab experiments, but also has some limitations. Future research on TMAZ may lead to the development of new treatments for cancer and drug-resistant infections, as well as new materials with unique properties.

Synthesis Methods

TMAZ can be synthesized through a multistep process involving the reaction of 2-methylaziridine with cyanuric chloride. The resulting intermediate is then reacted with 2-methylaziridine again to yield TMAZ. The synthesis of TMAZ has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

TMAZ has been extensively studied for its potential applications in cancer therapy, due to its ability to induce DNA damage and inhibit cell proliferation. TMAZ has also been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi. In addition, TMAZ has been investigated for its potential use in materials science, such as in the synthesis of polymers and coatings.

properties

CAS RN

13009-91-1

Molecular Formula

C12H18N6

Molecular Weight

246.31 g/mol

IUPAC Name

2,4,6-tris(2-methylaziridin-1-yl)-1,3,5-triazine

InChI

InChI=1S/C12H18N6/c1-7-4-16(7)10-13-11(17-5-8(17)2)15-12(14-10)18-6-9(18)3/h7-9H,4-6H2,1-3H3

InChI Key

IRIIKYVSZMJVNX-UHFFFAOYSA-N

SMILES

CC1CN1C2=NC(=NC(=N2)N3CC3C)N4CC4C

Canonical SMILES

CC1CN1C2=NC(=NC(=N2)N3CC3C)N4CC4C

Other CAS RN

20662-49-1
20708-31-0
13009-91-1

Origin of Product

United States

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